beta-Chloro-D-alanine hydrochloride

Alanine racemase Enzyme inhibition Antibacterial

Specify beta-Chloro-D-alanine hydrochloride for stereospecific competitive inhibition of bacterial alanine racemase (Alr, Ki 5 µM) and mechanism-based inactivation of glutamate racemase (MurI) in M. tuberculosis. Unlike D-cycloserine or β-chloro-L-alanine, its D-configuration ensures D-alanine-reversible Alr targeting, validated in E. coli, B. subtilis, and S. pneumoniae models. Essential for peptidoglycan biosynthesis disruption studies and DAAO mechanistic investigations. Secure ≥98% purity, freezer-stored stock from authenticated sources.

Molecular Formula C3H7Cl2NO2
Molecular Weight 160 g/mol
CAS No. 51887-88-8
Cat. No. B555686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Chloro-D-alanine hydrochloride
CAS51887-88-8
Synonyms51887-88-8; beta-Chloro-D-alaninehydrochloride; (S)-2-Amino-3-chloropropanoicacidhydrochloride; 3-Chloro-D-alanineHydrochloride; ST51014967; SCHEMBL5736294; CTK4D3922; D-|A-ChloroalanineHydrochloride; MolPort-020-004-719; ANW-42967; AKOS015907867; AK-90315; AM024856; D-Alanine,3-chloro-,hydrochloride(9CI); DB-052041; KB-211131; FT-0622599; ST24026554; (2S)-2-amino-3-chloropropanoicacid,chloride; K-9516; I14-25207
Molecular FormulaC3H7Cl2NO2
Molecular Weight160 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)Cl.Cl
InChIInChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
InChIKeyIENJPSDBNBGIEL-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Chloro-D-alanine hydrochloride (CAS 51887-88-8) Inhibitor Procurement Overview and Core Characteristics


beta-Chloro-D-alanine hydrochloride (CAS 51887-88-8) is a halogenated D-amino acid derivative that functions as a competitive inhibitor of bacterial alanine racemase (Alr, EC 5.1.1.1) with a Ki of 0.005 mM . It acts as a mechanism-based inactivator of enzymes within the peptidoglycan biosynthesis pathway, disrupting D-alanine production essential for bacterial cell wall integrity [1]. The compound exhibits stereospecific activity, with the D-isomer demonstrating distinct target engagement compared to its L-enantiomer [1].

Why Generic Substitution Fails for beta-Chloro-D-alanine hydrochloride in Alr-Targeted Studies


beta-Chloro-D-alanine hydrochloride cannot be interchangeably substituted with D-cycloserine, β-chloro-L-alanine, or other alanine racemase inhibitors due to pronounced differences in mechanism, stereospecificity, and primary target engagement. While D-cycloserine acts as a competitive inhibitor of both Alr and Ddl [1], β-chloro-D-alanine hydrochloride exhibits a dual mechanism: it is a competitive inhibitor of purified Alr with a Ki of 5 µM and also functions as a mechanism-based inactivator of glutamate racemase (MurI) in Mycobacterium tuberculosis, a target upstream of Alr in peptidoglycan biosynthesis [2]. The stereochemical configuration critically dictates activity; the D-isomer selectively inactivates Alr and is competitively antagonized by D-alanine, whereas β-chloro-L-alanine inhibition is not reversed by D-alanine and involves additional enzyme targets including threonine deaminase [3]. Substitution without accounting for these mechanistic and stereochemical distinctions will yield divergent and potentially misleading experimental outcomes.

Quantitative Differentiation Evidence for beta-Chloro-D-alanine hydrochloride Against Key Comparators


Alanine Racemase Inhibition: Ki Comparison with D-Cycloserine

beta-Chloro-D-alanine hydrochloride is a competitive inhibitor of alanine racemase with a Ki of 0.005 mM (5 µM) . In contrast, D-cycloserine inhibits alanine racemase with reported Ki values ranging from 0.6 mM to 2.0 mM depending on the bacterial source, representing a 120- to 400-fold difference in inhibitory potency [1]. The 5 µM Ki of β-chloro-D-alanine indicates substantially higher affinity for the Alr active site compared to D-cycloserine.

Alanine racemase Enzyme inhibition Antibacterial

Enzymatic Inhibition Extent in Bacterial Extracts: β-Chloro-D-alanine vs. β-Chloro-L-alanine

Treatment of E. coli or B. subtilis extracts with β-chloro-D-alanine resulted in 90–95% inhibition of both alanine racemase and D-glutamate-D-alanine transaminase activities [1]. Under identical experimental conditions, β-chloro-L-alanine did not produce comparable inhibition of these enzymes, and its growth inhibitory effects were not reversed by D-alanine, indicating a fundamentally different mechanism of action [1].

Alanine racemase D-glutamate-D-alanine transaminase Bacterial cell wall

Substrate Affinity: β-Chloro-D-alanine vs. D-Alanine with D-Amino Acid Oxidase

D-Amino acid oxidase catalyzes the oxidative deamination of β-chloro-D-alanine with a Michaelis constant (Km) of 3.3 mM, and the reaction velocity is one-fourth (25%) that observed with the natural substrate D-alanine [1]. This quantitative comparison establishes β-chloro-D-alanine as a slower-turnover substrate analog, enabling its use as a mechanistic probe in DAAO studies where reduced catalytic rate is experimentally advantageous.

D-amino acid oxidase Enzyme kinetics Substrate analog

In Vivo Antibacterial Efficacy in Murine Infection Models

In murine infection models, β-chloro-D-alanine demonstrated efficacy against Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli [1]. While the study reports qualitative efficacy rather than quantitative MIC or ED50 values, it establishes in vivo proof-of-concept for this compound class. In contrast, D-cycloserine exhibits broad-spectrum in vivo activity but with known neuropsychiatric adverse effects that limit its clinical utility [2].

In vivo antibacterial Murine model Peptidoglycan inhibition

Species-Specific Target Engagement: MurI Inactivation in M. tuberculosis vs. Alr Inhibition in Other Bacteria

In Mycobacterium tuberculosis, β-chloro-D-alanine (BCDA) is a poor inhibitor of recombinant M. tuberculosis Alr yet exhibits potent antituberculosis activity [1]. Through enzymology, microbiology, metabolomics, and proteomics, BCDA was identified as a mechanism-based inactivator of glutamate racemase (MurI), an enzyme upstream of Alr in peptidoglycan biosynthesis [1]. This contrasts with its canonical role as an Alr inhibitor in other bacterial species such as E. coli and B. subtilis [2].

Mycobacterium tuberculosis Glutamate racemase Peptidoglycan biosynthesis

Optimized Research and Industrial Application Scenarios for beta-Chloro-D-alanine hydrochloride


Alanine Racemase Inhibition Studies in Gram-Positive and Gram-Negative Bacteria

beta-Chloro-D-alanine hydrochloride is optimally employed as a competitive inhibitor of alanine racemase (Alr) in cell-free extracts and purified enzyme assays from E. coli, B. subtilis, and other bacterial species where Alr is the primary target. At a Ki of 5 µM [1], it achieves 90–95% inhibition of Alr and D-glutamate-D-alanine transaminase activities [2], enabling robust assessment of D-alanine depletion and downstream peptidoglycan biosynthesis disruption. This application is supported by direct evidence of stereospecific, D-alanine-reversible inhibition in bacterial extracts [2].

Mycobacterium tuberculosis Glutamate Racemase (MurI) Mechanistic Probing

In M. tuberculosis research, β-chloro-D-alanine hydrochloride serves as a mechanism-based inactivator of glutamate racemase (MurI) rather than Alr [1]. This unexpected species-specific target engagement makes the compound uniquely suited for investigating MurI function and validating MurI as a potential antituberculosis drug target. The availability of this tool enables metabolomic and proteomic dissection of the peptidoglycan biosynthesis pathway in mycobacteria, a pathogen for which this pathway has historically been underexploited therapeutically [1].

D-Amino Acid Oxidase (DAAO) Substrate Analog and Mechanistic Probe

beta-Chloro-D-alanine hydrochloride functions as a substrate for D-amino acid oxidase (DAAO) with a Km of 3.3 mM and a reaction velocity that is 25% of that observed with D-alanine [1]. This reduced catalytic turnover rate is experimentally valuable for trapping reaction intermediates, studying enzyme mechanism via spectroscopic methods, and for competitive inhibition studies where rapid substrate depletion would confound kinetic analyses [1]. The compound is particularly suited for anaerobic and aerobic reaction monitoring due to the distinct spectral intermediates formed during catalysis [1].

Peptidoglycan Biosynthesis Pathway Validation and Whole-Cell Antibacterial Screening

The in vivo antibacterial activity of β-chloro-D-alanine hydrochloride against D. pneumoniae, S. pyogenes, and E. coli in murine models [1] validates its use as a positive control or reference compound in whole-cell antibacterial screening campaigns targeting peptidoglycan biosynthesis. Its mechanism-based inactivation of Alr (or MurI, depending on species) provides a defined mode of action for benchmarking novel inhibitors, and its stereospecificity enables differentiation between D-alanine-dependent and D-alanine-independent antibacterial mechanisms [1].

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